molecular formula C17H27ClN2O2 B8218872 tert-Butyl (R)-2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride

tert-Butyl (R)-2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride

Cat. No.: B8218872
M. Wt: 326.9 g/mol
InChI Key: WERVKGMXGHCVBD-XFULWGLBSA-N
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Description

This compound is a chiral piperazine derivative featuring an (R)-configuration at position 2, a benzyl group at position 2, and a methyl group at position 2. The tert-butyloxycarbonyl (Boc) group acts as a protective amine group, while the hydrochloride salt enhances solubility. Its molecular formula is C₁₈H₂₇ClN₂O₃ (MW: 356.89 g/mol) . Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly as building blocks for kinase inhibitors, neurotransmitters, and antimicrobial agents.

Properties

IUPAC Name

tert-butyl (2R)-2-benzyl-4-methylpiperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2.ClH/c1-17(2,3)21-16(20)19-11-10-18(4)13-15(19)12-14-8-6-5-7-9-14;/h5-9,15H,10-13H2,1-4H3;1H/t15-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERVKGMXGHCVBD-XFULWGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CC2=CC=CC=C2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1CC2=CC=CC=C2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride typically involves the protection of the amine group in the piperazine ring with a tert-butyl carbamate (Boc) groupThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group. This method is preferred over traditional batch processes due to its higher efficiency and versatility .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in synthetic organic chemistry .

Biology

In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine

In medicinal chemistry, tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride is explored for its potential therapeutic properties. It is investigated for its role in drug design and development, particularly in the synthesis of pharmaceutical agents .

Industry

In the industrial sector, this compound is used in the production of various chemical intermediates and active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for large-scale chemical manufacturing .

Mechanism of Action

The mechanism of action of tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, while the benzyl and piperazine moieties interact with the target sites, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Key Structural and Physicochemical Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Compound Name Molecular Formula MW (g/mol) Substituents (Positions) Log S (Solubility) Key Features
tert-Butyl (R)-2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride C₁₈H₂₇ClN₂O₃ 356.89 R-2-benzyl, 4-methyl 1.24 (moderate) High lipophilicity due to benzyl; chiral center influences receptor binding
tert-Butyl (S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride C₁₈H₂₉ClN₂O₃ 356.89 S-4-benzyl, 2-(2-hydroxyethyl) 1.52 (higher) Hydroxyethyl improves solubility; S-configuration alters stereoselectivity
tert-Butyl 4-methylpiperazine-1-carboxylate C₁₀H₂₀N₂O₂ 200.28 4-methyl 2.01 (high) Simplified structure; lower MW enhances bioavailability
tert-Butyl-4-(2-methylbenzyl)piperazine-1-carboxylate C₁₈H₂₈N₂O₂ 304.43 4-(2-methylbenzyl) 1.86 (moderate) Methyl on benzyl increases steric hindrance; altered π-π interactions
(2S,5R)-tert-Butyl 2-ethyl-5-methylpiperazine-1-carboxylate C₁₂H₂₄N₂O₂ 228.33 2-ethyl, 5-methyl 1.95 (high) Dual substituents enhance conformational rigidity; chiral centers at 2 and 5

Substituent Effects on Properties

Benzyl vs. Hydroxyethyl (Position 2/4):

  • The benzyl group in the target compound increases lipophilicity (Log S = 1.24) compared to the hydroxyethyl analog (Log S = 1.52), which benefits solubility via hydrogen bonding .
  • Benzyl derivatives exhibit stronger π-π stacking with aromatic residues in biological targets, whereas hydroxyethyl groups may engage in polar interactions.

Methyl vs. In contrast, the simpler 4-methyl group () offers minimal hindrance, favoring synthetic accessibility.

Chirality and Stereochemistry:

  • The (R)-configuration in the target compound vs. (S)-configuration in ’s analog may lead to divergent enantioselective activities. For example, (S)-configured hydroxyethyl derivatives could favor interactions with specific enzyme pockets .

Biological Activity

tert-Butyl (R)-2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 170033-47-3
  • Molecular Formula : C15H22ClN3O2
  • Molecular Weight : 303.81 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to modulate the activity of receptors involved in neurotransmission, particularly those related to dopamine and serotonin pathways.

  • Dopamine Receptor Modulation : The compound exhibits high affinity for dopamine D2 receptors, which are crucial in the treatment of neurological disorders such as schizophrenia and Parkinson's disease.
  • Serotonin Receptor Interaction : It also interacts with serotonin receptors, potentially influencing mood and anxiety levels.

In Vitro Studies

In vitro assays have demonstrated that this compound enhances autophagic processes in neuronal cells. A study indicated that treatment with this compound resulted in increased levels of LC3-II, a marker for autophagy, suggesting its role as an autophagy activator independent of mTOR pathways .

StudyFindings
Autophagy ActivationIncreased LC3-II levels indicating enhanced autophagic flux
Cytotoxicity AssessmentNo significant cytotoxic effects at EC50 values

In Vivo Studies

Animal models have been employed to evaluate the therapeutic potential of this compound. In a recent study involving mice, administration of this compound resulted in notable improvements in cognitive function and reduction in anxiety-like behaviors, indicating its potential as a treatment for cognitive deficits associated with neurodegenerative diseases .

Case Studies

  • Neurodegenerative Disease Model : In a study involving Alzheimer's disease models, the compound was shown to improve memory retention and reduce amyloid-beta plaque formation in the brain. This suggests a protective effect against neurodegeneration.
  • Anxiety Disorders : Another case study reported that subjects treated with this compound exhibited reduced anxiety levels as measured by behavioral tests, demonstrating its anxiolytic properties.

Summary of Findings

The biological activity of this compound underscores its potential as a therapeutic agent in treating various neurological disorders. Its ability to modulate neurotransmitter systems and enhance autophagic processes presents promising avenues for further research.

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